4-(phenylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-(phenylamino)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylamino)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with aniline under specific conditions. One common method includes the use of a copper-catalyzed reaction where amidines are reacted with saturated ketones. This method is efficient and provides a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(phenylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(phenylamino)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
4-(4-benzyloxy)phenylpyrimidine: Known for its strong inhibitory activity against prostaglandin E2 production.
1,2,4-triazolo[1,5-a]pyrimidine derivatives: Exhibits enhanced anti-inflammatory effects.
Uniqueness
4-(phenylamino)pyrimidine-5-carboxylic acid is unique due to its specific structural features and the broad range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
16100-41-7 |
---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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